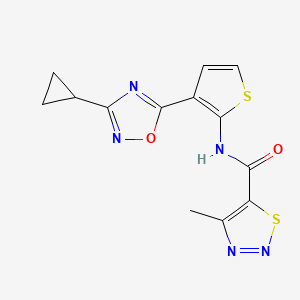
N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound featuring multiple heterocyclic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the oxadiazole and thiadiazole rings
Industrial Production Methods: In an industrial setting, the synthesis would likely be scaled up using reactors designed to handle the specific reaction conditions required for each step. This might include the use of high-pressure reactors for certain steps and specialized catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole and thiadiazole rings can be reduced under specific conditions.
Substitution: Various substituents can be introduced at different positions on the rings.
Common Reagents and Conditions:
Oxidation reactions might use reagents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction reactions could employ hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution reactions might use nucleophiles or electrophiles under controlled conditions.
Major Products Formed:
Oxidation products include thiophene sulfoxides and sulfones.
Reduction products could be various reduced forms of the oxadiazole and thiadiazole rings.
Substitution products would depend on the specific substituents introduced.
Aplicaciones Científicas De Investigación
Medicine: It could be explored as a lead compound for drug development, particularly in areas such as anti-inflammatory or anticancer agents.
Chemistry: Its unique structure makes it a valuable intermediate in organic synthesis.
Material Science: The compound's properties might be useful in the development of new materials, such as polymers or coatings.
Mecanismo De Acción
The exact mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors. The compound could inhibit or activate these targets, leading to therapeutic effects.
Comparación Con Compuestos Similares
Oxadiazoles: Other oxadiazole derivatives are known for their biological activities, including anticancer and antiviral properties.
Thiadiazoles: Compounds with thiadiazole rings are also studied for their medicinal properties.
Uniqueness: N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of heterocyclic rings, which may confer distinct biological and chemical properties compared to other similar compounds.
This compound represents a fascinating area of study with potential applications across multiple scientific disciplines. Further research and development could unlock its full potential and lead to new discoveries and innovations.
Propiedades
IUPAC Name |
N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S2/c1-6-9(22-18-16-6)11(19)15-13-8(4-5-21-13)12-14-10(17-20-12)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJBGFCKVDZATE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C(C=CS2)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














